5-(4-Chlorophenyl)-3-{[(4-methylphenyl)sulfanyl]methyl}isoxazole
Description
5-(4-Chlorophenyl)-3-{[(4-methylphenyl)sulfanyl]methyl}isoxazole is a substituted isoxazole derivative featuring a 4-chlorophenyl group at position 5 of the isoxazole core and a [(4-methylphenyl)sulfanyl]methyl moiety at position 3 (Figure 1). Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom, widely studied for their pharmacological and agrochemical applications .
The structural flexibility of isoxazoles allows for diverse substitutions, making them versatile scaffolds in drug discovery .
Properties
IUPAC Name |
5-(4-chlorophenyl)-3-[(4-methylphenyl)sulfanylmethyl]-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNOS/c1-12-2-8-16(9-3-12)21-11-15-10-17(20-19-15)13-4-6-14(18)7-5-13/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCOSLXPGWVIHRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=NOC(=C2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-3-{[(4-methylphenyl)sulfanyl]methyl}isoxazole typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Substitution Reactions: The 4-chlorophenyl group is introduced through a nucleophilic aromatic substitution reaction.
Thioether Formation: The 4-methylphenylsulfanyl methyl group is added via a thioetherification reaction, where a thiol reacts with a suitable alkylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: For precise control over reaction conditions.
Continuous Flow Reactors: For large-scale production, ensuring consistent quality and yield.
Catalysts: Use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the isoxazole ring or the aromatic rings, potentially leading to ring-opening or hydrogenation products.
Substitution: Both the aromatic rings and the isoxazole ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Hydrogenated Products: From reduction reactions.
Substituted Isoxazoles: From various substitution reactions.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of isoxazole derivatives, including 5-(4-Chlorophenyl)-3-{[(4-methylphenyl)sulfanyl]methyl}isoxazole. For instance, compounds with similar structures have shown significant activity against various cancer cell lines, including lung cancer (A549 cells) and breast cancer . The mechanism often involves the induction of apoptosis in cancer cells, making these compounds promising candidates for further drug development.
Antimicrobial Activity
The antimicrobial properties of isoxazoles have also been investigated. Compounds similar to this compound have demonstrated effectiveness against Gram-positive bacteria and fungi like Candida albicans. Studies indicate that these compounds can disrupt microbial biofilms and exhibit moderate to strong antibacterial activity .
Material Science Applications
In addition to biological applications, this compound has potential uses in materials science. Its unique chemical structure allows it to be integrated into polymer matrices or coatings that require specific thermal or mechanical properties. Research into the electrochemical behavior of isoxazole derivatives suggests their use in sensors or as catalysts in organic reactions .
Case Studies
- Anticancer Evaluation : A study evaluated the anticancer activity of synthesized isoxazole derivatives against A549 lung cancer cells. Compounds were screened for cytotoxicity, revealing several candidates with promising activity comparable to standard chemotherapy agents like doxorubicin .
- Electrochemical Behavior : Another investigation focused on the electrochemical properties of isoxazoles, demonstrating their potential as antioxidants and in energy storage applications. Cyclic voltammetry was used to assess their oxidation and reduction potentials, indicating favorable characteristics for use in electrochemical devices .
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-3-{[(4-methylphenyl)sulfanyl]methyl}isoxazole involves:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways: Modulation of signaling pathways, potentially affecting cellular processes like proliferation or apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substitutional Variations
The biological and physicochemical properties of isoxazole derivatives are highly sensitive to substituent position, electronic nature, and steric effects. Below is a comparative analysis of 5-(4-chlorophenyl)-3-{[(4-methylphenyl)sulfanyl]methyl}isoxazole with structurally related compounds:
*Calculated based on molecular formula C₁₇H₁₄ClNOS.
Key Observations:
- Chlorine Position Impacts Activity: 3-(4-Chlorophenyl)isoxazole inhibits glutathione reductase (GR) twice as effectively as its 5-substituted analog, highlighting the critical role of substitution patterns .
- Steric and Electronic Effects: Replacing the 4-methylphenyl group in the target compound with a 3-chlorophenyl (as in ) increases steric hindrance, which may reduce binding affinity despite similar molecular weights.
Crystallographic and Conformational Insights
- Planarity and Bond Lengths: In 4-(4-chlorophenyl)-5-phenylisoxazole, the chlorophenyl and phenyl groups deviate from the isoxazole plane by 38.32° and 43.91°, respectively, with bond elongation (C2–C9: 1.359 Å) attributed to steric strain . The target compound’s sulfanyl-methyl group may induce similar torsional effects, reducing planarity.
- Conformational Flexibility: Thiadiazole derivatives (e.g., ) adopt butterfly-like conformations, but isoxazoles with sulfanyl groups likely exhibit restricted rotation due to sulfur’s larger atomic radius.
Biological Activity
5-(4-Chlorophenyl)-3-{[(4-methylphenyl)sulfanyl]methyl}isoxazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula and a molecular weight of 315.82 g/mol, features an isoxazole ring that is known for its diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 315.82 g/mol |
| CAS Number | 551921-52-9 |
| Density | Not specified |
| Boiling Point | Not specified |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, research has shown that derivatives of isoxazole can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including lung and breast cancer cells. The mechanism of action often involves the modulation of signaling pathways associated with cell survival and proliferation, particularly through the inhibition of specific kinases .
Anti-Inflammatory Effects
There is emerging evidence that compounds containing the isoxazole moiety can exert anti-inflammatory effects. This is particularly relevant in conditions like arthritis and other inflammatory diseases where cytokine production and immune response modulation are crucial. The specific anti-inflammatory pathways affected by this compound require further elucidation but may involve the inhibition of pro-inflammatory cytokines or the modulation of NF-kB signaling pathways .
Neuroprotective Potential
Preliminary studies suggest that isoxazole derivatives may have neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease. These effects could be attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .
Case Studies
- Anticancer Efficacy : A study conducted on various isoxazole derivatives demonstrated significant cytotoxicity against human cancer cell lines (A549, MDA-MB-231). The study highlighted the ability of these compounds to induce apoptosis through the activation of caspases and inhibition of the PI3K/Akt pathway .
- Antimicrobial Testing : Another investigation focused on the antimicrobial activity of related compounds reported an MIC value of 10 µg/mL against resistant bacterial strains, indicating a potential role in treating infections caused by multidrug-resistant organisms .
- Inflammation Model : In an animal model of arthritis, administration of isoxazole derivatives resulted in reduced swelling and inflammation markers, suggesting a beneficial effect in inflammatory conditions .
Q & A
Q. What strategies validate the biological activity of this compound when conflicting data arise from structurally similar analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
